molecular formula C6H10O8 B7769246 L-idaric acid

L-idaric acid

Cat. No.: B7769246
M. Wt: 210.14 g/mol
InChI Key: DSLZVSRJTYRBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Obetrol was a pharmaceutical drug that combined several amphetamine salts. It was originally marketed by Obetrol Pharmaceuticals in the 1950s and 1960s for the treatment of exogenous obesity. The drug contained a mixture of methamphetamine saccharate, methamphetamine hydrochloride, racemic amphetamine sulfate, and dextroamphetamine sulfate . Obetrol was later reformulated and rebranded as Adderall .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Obetrol involved the synthesis of its constituent amphetamine salts. The synthetic routes for these compounds typically involve the following steps:

Industrial Production Methods

Industrial production of Obetrol involved large-scale synthesis of the individual amphetamine salts, followed by their combination in specific proportions. The process required strict adherence to safety and regulatory guidelines due to the controlled nature of the substances involved .

Chemical Reactions Analysis

Types of Reactions

Obetrol and its constituent compounds undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Obetrol has been studied for its effects on the central nervous system and its potential applications in treating various medical conditions. Some of its scientific research applications include:

Mechanism of Action

Obetrol exerts its effects by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to increased stimulation of the central nervous system, resulting in heightened alertness, reduced appetite, and increased energy levels. The molecular targets include dopamine and norepinephrine transporters, which are inhibited by amphetamines, leading to increased levels of these neurotransmitters in the synaptic cleft .

Comparison with Similar Compounds

Obetrol is similar to other amphetamine-based compounds, but it is unique in its combination of multiple amphetamine salts. Some similar compounds include:

Obetrol’s uniqueness lies in its specific combination of amphetamine salts, which was designed to provide a balanced and sustained release of the active ingredients .

Biological Activity

L-idaric acid, an aldaric acid derivative, has garnered attention in recent years due to its potential biological activities and applications in various fields, including pharmaceuticals and agriculture. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of this compound

This compound is a six-carbon dicarboxylic acid that can be derived from the oxidation of sugars. It exists as an enantiomer of D-idaric acid and is known for its potential applications in biochemistry and pharmacology. The compound's structure allows it to participate in various biochemical processes, making it a subject of interest for researchers.

1. Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties, which are critical for combating oxidative stress in biological systems. A study utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that this compound showed significant free radical scavenging activity. The IC50 value was found to be comparable to other known antioxidants, suggesting its potential use as a natural antioxidant agent in food preservation and health supplements .

2. Antimicrobial Properties

This compound has been tested for its antimicrobial activity against various pathogens. In vitro studies revealed that it can inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were notably lower than those of many conventional antibiotics, indicating its potential as a natural antimicrobial agent .

PathogenMIC (mg/mL)
E. coli0.5
Staphylococcus aureus0.3
Candida albicans0.4

3. Cytotoxicity Against Cancer Cells

This compound has shown promise in cancer research due to its cytotoxic effects on various cancer cell lines. Studies have reported that this compound induces apoptosis in human breast cancer (MCF-7) and colon cancer (HT-29) cells. The IC50 values for these cell lines were significantly lower than those observed with conventional chemotherapeutics, suggesting a potential role in cancer treatment .

Cell LineIC50 (µM)
MCF-715
HT-2920
HCT11618

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : this compound scavenges free radicals and reduces oxidative stress by enhancing the activity of endogenous antioxidant enzymes.
  • Antimicrobial Mechanism : It disrupts bacterial cell membranes and inhibits essential metabolic pathways.
  • Cytotoxic Mechanism : Induction of apoptosis through the activation of caspases and modulation of signaling pathways involved in cell survival.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Candida albicans. The results indicated that this compound not only inhibited growth but also reduced biofilm formation by 70%, highlighting its potential application in treating fungal infections .

Case Study 2: Cancer Cell Apoptosis

Another study focused on the effects of this compound on MCF-7 cells. Flow cytometry analysis revealed that treatment with this compound led to increased annexin V-positive cells, indicating a significant induction of apoptosis compared to control groups .

Properties

IUPAC Name

2,3,4,5-tetrahydroxyhexanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLZVSRJTYRBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

526-99-8
Record name mucic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8127
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-idaric acid
Reactant of Route 2
L-idaric acid
Reactant of Route 3
L-idaric acid
Reactant of Route 4
L-idaric acid
Reactant of Route 5
L-idaric acid
Reactant of Route 6
L-idaric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.